molecular formula C7H7ClFN B577849 3-(Chloromethyl)-6-fluoro-2-methylpyridine CAS No. 1227587-12-3

3-(Chloromethyl)-6-fluoro-2-methylpyridine

Cat. No.: B577849
CAS No.: 1227587-12-3
M. Wt: 159.588
InChI Key: PIKAGWGNGYFYMV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-fluoro-2-methylpyridine is a pyridine derivative with distinct substituents at positions 2 (methyl), 3 (chloromethyl), and 6 (fluoro). This compound belongs to a class of halogenated pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group at position 3 enhances reactivity for further functionalization, while the fluorine atom at position 6 contributes to electronic modulation and metabolic stability .

Properties

IUPAC Name

3-(chloromethyl)-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKAGWGNGYFYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-fluoro-2-methylpyridine typically involves multiple steps. One common method starts with the chloromethylation of 2-methyl-6-fluoropyridine. This reaction can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide in a solvent like dichloromethane . The reaction conditions are usually mild, with temperatures maintained around 5-10°C to ensure high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to enhance efficiency and control over reaction parameters. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of 3-(Chloromethyl)-6-fluoro-2-methylpyridine and Analogs

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Yield (%) Reference
This compound 2-CH₃, 3-CH₂Cl, 6-F Chloromethyl, Fluoro 173.6 (calculated) N/A
3-Amino-6-fluoro-2-methylpyridine 2-CH₃, 3-NH₂, 6-F Amino, Fluoro 140.1 (calculated) N/A
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 2-CH₃, 3-F, 6-aryl (Cl, CF₃) Aryl, Fluoro, Trifluoromethyl 319.7 (reported) N/A
2-Chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine 2-Cl, 6-OCH₂-triazole Chloro, Triazole-methoxy 268.7 (calculated) N/A
  • Reactivity Differences: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, whereas the amino group in 3-amino-6-fluoro-2-methylpyridine enables coupling or condensation reactions .

Physicochemical Properties

  • Molecular Weight : The target compound (173.6 g/mol) is lighter than aryl-substituted analogs (e.g., 319.7 g/mol for the trifluoromethylphenyl derivative), impacting solubility and bioavailability .

Biological Activity

3-(Chloromethyl)-6-fluoro-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈ClF N
  • CAS Number : 1227587-12-3

This compound features a pyridine ring with a chloromethyl group and a fluorine atom, which are critical for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Alkylation of Nucleophiles : The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This mechanism is similar to that observed in other alkylating agents, which can disrupt cellular functions by modifying DNA and proteins.
  • Fluorine Substitution Effects : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer activity. It has been reported to induce apoptosis in cancer cell lines through DNA damage mechanisms similar to those employed by traditional chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay conducted on human cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM, demonstrating significant cytotoxic effects. The study concluded that the compound's mechanism involves DNA cross-linking and subsequent cell cycle arrest, leading to increased apoptosis rates in treated cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl and fluorine substituentsAntimicrobial, anticancer
Mustard Gas (bis(2-chloroethyl) sulfide)Alkylating agent with similar reactivityStrong alkylating agent, highly toxic
BenzimidazoleContains a benzimidazole core without halogensAntimicrobial, anticancer

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